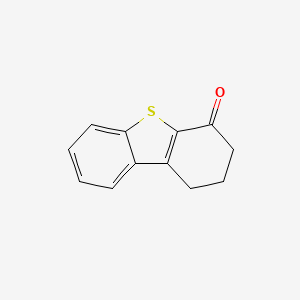

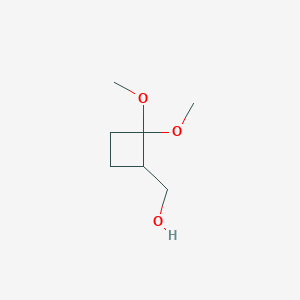

2,3-dihydro-1H-dibenzothiophen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

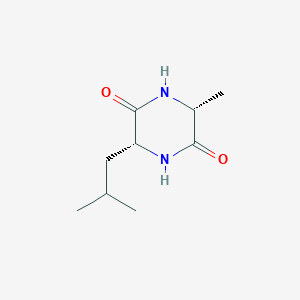

2,3-Dihydro-1H-dibenzothiophen-4-one, or DBT-4-one, is a heterocyclic organic compound with a wide range of applications in scientific research and industrial processes. It is an aromatic compound with a sulfur-containing ring structure, and it is a member of the dibenzothiophene family of compounds. DBT-4-one is an important building block for many organic syntheses and has been used in the synthesis of a variety of organic compounds. It has also been investigated for its potential biological activity, as well as its ability to act as a catalyst in certain chemical reactions.

Wissenschaftliche Forschungsanwendungen

Hydrodesulfurization Studies

One major application of dibenzothiophene derivatives, such as 2,3-dihydro-1H-dibenzothiophen-4-one, is in hydrodesulfurization (HDS) processes. These compounds are studied for their reactivity and transformation mechanisms under HDS conditions, which is crucial for refining petroleum and reducing sulfur emissions. Research conducted by Meille et al. (1997) on alkyldibenzothiophenes over a NiMo/Al2O3 catalyst at high temperatures and hydrogen pressures provides insights into the kinetics and mechanisms of their transformation during HDS, offering valuable information for improving the efficiency of this process (Meille et al., 1997).

Conductance in Molecular Junctions

The structural properties of dibenzothiophene derivatives also play a significant role in the conductance of molecular junctions. Park et al. (2009) demonstrated how the orientation of bonds in conjugated molecules like dibenzothiophenes affects electron transport through these molecular junctions, shedding light on the molecular design principles for enhancing conductivity in electronic devices (Park et al., 2009).

Synthesis and Characterization of Novel Compounds

Dibenzothiophene derivatives are key intermediates in synthesizing complex molecules with potential applications in material science and pharmaceuticals. For instance, the work by Ou et al. (2017) on binuclear ruthenium complexes with dibenzothiophene analogs as bridge ligands highlights the synthesis, characterization, and electronic properties of these complexes, which could have implications for electronic and photonic devices (Ou et al., 2017).

Environmental and Catalytic Applications

Additionally, dibenzothiophene derivatives are studied for their role in environmental catalysis, such as in oxidative desulfurization processes. Lü et al. (2007) investigated the oxidation of dibenzothiophene using a polyoxometalate catalyst in an emulsion system, pointing towards environmentally friendly approaches for sulfur removal from fuels (Lü et al., 2007).

Photophysical and Electrochemical Properties

Research also extends to the photophysical and electrochemical properties of dibenzothiophene-based compounds, which are critical for their applications in optoelectronics and as functional materials. For example, the study by Mikroyannidis et al. (2004) on the synthesis and optical properties of poly(p-phenylenevinylene)s bearing dibenzothiophene moieties along the main chain explores their potential use in light-emitting diodes and photovoltaic devices (Mikroyannidis et al., 2004).

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-dibenzothiophen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMESSBVCMGBSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)

![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2729685.png)